

Validating the efficacy of Utreglutide in independently replicated studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Utreglutide	
Cat. No.:	B15571701	Get Quote

Utreglutide: A Comparative Analysis of a Novel GLP-1 Receptor Agonist

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Utreglutide (also known as GL0034) is an investigational, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist currently under development by Sun Pharmaceutical Industries Ltd. for the treatment of type 2 diabetes and obesity. As a GLP-1 receptor agonist, **Utreglutide** is designed to mimic the effects of the endogenous incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[1]

This guide provides a comparative analysis of **Utreglutide** based on available data from early-stage clinical trials. It is important to note that, as of the current date, all available efficacy and safety data for **Utreglutide** originate from studies sponsored by the manufacturer. No independently replicated studies have been published in the peer-reviewed literature. Therefore, the findings presented herein should be considered preliminary. For a robust comparison, this guide benchmarks **Utreglutide** against two established and widely studied GLP-1 receptor agonists: semaglutide and liraglutide.

Comparative Efficacy and Safety



The following tables summarize the available quantitative data from clinical trials of **Utreglutide** and its comparators, semaglutide and liraglutide.

Table 1: Comparison of Efficacy in Weight Management

Drug (Trial)	Patient Population	Treatment Duration	Mean Change in Body Weight	Proportion of Patients Achieving ≥5% Weight Loss
Utreglutide (Phase 1)	Obese adults	4 weeks	-4.6 kg (in cohort 2)[2]	Not Reported
Semaglutide (STEP 1)	Adults with BMI ≥30, or ≥27 with comorbidities, without diabetes	68 weeks	-14.9% (vs. -2.4% with placebo)[3]	86.4% (vs. 31.5% with placebo)[3]
Liraglutide (SCALE Obesity and Pre- diabetes)	Adults with BMI ≥30, or ≥27 with comorbidities, without diabetes	56 weeks	-8.4 kg (vs2.8 kg with placebo) [4]	63.2% (vs. 27.1% with placebo)

Table 2: Comparison of Efficacy in Type 2 Diabetes

Drug (Trial)	Patient Population	Treatment Duration	Mean Change in HbA1c
Utreglutide (Phase 2)	Adults with Type 2 Diabetes on metformin or diet/exercise	16 weeks	Data not yet publicly available
Semaglutide (STEP 2)	Adults with Type 2 Diabetes and BMI ≥27	68 weeks	-1.6% (2.4 mg dose) vs0.4% (placebo)
Liraglutide (SCALE Diabetes)	Adults with Type 2 Diabetes and BMI ≥27	56 weeks	-1.3% (3.0 mg dose) vs0.3% (placebo)



Table 3: Overview of Common Adverse Events

Drug	Common Adverse Events (as reported in clinical trials)
Utreglutide	Gastrointestinal events (nausea, vomiting, diarrhea)
Semaglutide	Gastrointestinal events (nausea, diarrhea, vomiting, constipation), generally mild to moderate and transient
Liraglutide	Gastrointestinal events (nausea, diarrhea, constipation, vomiting), generally transient

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key clinical trials cited in this guide.

Utreglutide (Phase 2 Study for Type 2 Diabetes)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Adults aged 18-70 years with a diagnosis of type 2 diabetes for at least 6 months, an HbA1c between 6.5% and 8.5%, and a BMI between 28 and 50 kg/m².
 Participants were either managing their diabetes with diet and exercise alone or with a stable dose of metformin.
- Intervention: Once-weekly subcutaneous injection of **Utreglutide** or placebo for 16 weeks.
 The study is designed to test different dosing schedules.
- Primary Outcome Measures: Safety and tolerability, with a focus on gastrointestinal side effects.
- Secondary Outcome Measures: Changes in blood sugar control, body weight, waist circumference, and cholesterol levels.



 Key Exclusion Criteria: Type 1 diabetes, pregnancy or breastfeeding, history of pancreatitis, or very high triglyceride levels.

Semaglutide (STEP 1 Trial)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter phase 3 trial.
- Patient Population: 1961 adults with a BMI of 30 or greater, or 27 or greater with at least one weight-related coexisting condition, who did not have diabetes.
- Intervention: Once-weekly subcutaneous injections of semaglutide 2.4 mg or placebo for 68 weeks, in addition to lifestyle intervention.
- Primary Outcome Measures: Percentage change in body weight and weight reduction of at least 5%.
- Key Exclusion Criteria: Diabetes, a history of chronic or acute pancreatitis, and previous surgical obesity treatment.

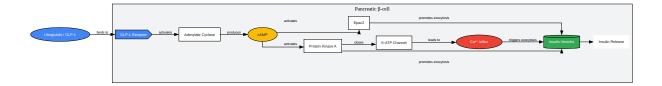
Liraglutide (SCALE Obesity and Pre-diabetes Trial)

- Study Design: A 56-week, double-blind, placebo-controlled phase 3 trial.
- Patient Population: 3731 patients without type 2 diabetes who had a BMI of at least 30, or a BMI of at least 27 if they had treated or untreated dyslipidemia or hypertension.
- Intervention: Once-daily subcutaneous injections of liraglutide 3.0 mg or placebo, with both groups receiving counseling on lifestyle modification.
- Primary Outcome Measures: Change in body weight.
- Key Exclusion Criteria: Type 1 or 2 diabetes, use of medications causing significant weight change, previous bariatric surgery, and a history of pancreatitis or major depressive disorder.

Signaling Pathways and Experimental Workflows GLP-1 Receptor Signaling Pathway



The following diagram illustrates the signaling pathway activated by GLP-1 receptor agonists like **Utreglutide**.



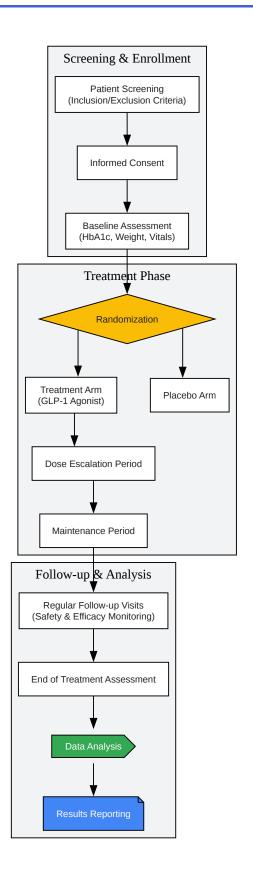
Click to download full resolution via product page

Caption: GLP-1 receptor signaling pathway in pancreatic β -cells.

Experimental Workflow for a Phase 2/3 GLP-1 Agonist Clinical Trial

The diagram below outlines a typical workflow for a clinical trial evaluating a GLP-1 receptor agonist.





Click to download full resolution via product page

Caption: A typical experimental workflow for a GLP-1 agonist clinical trial.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. sunpharma.com [sunpharma.com]
- 3. cci-cic.org [cci-cic.org]
- 4. weightlossclinic.co.uk [weightlossclinic.co.uk]
- To cite this document: BenchChem. [Validating the efficacy of Utreglutide in independently replicated studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571701#validating-the-efficacy-of-utreglutide-in-independently-replicated-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com